Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)
Description
Chemical Structure and Properties Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) (CAS: 478308-91-7) is a chiral ruthenium(II) complex with a molecular weight of 1028.90 g/mol. Its structure features two key ligands:
P-Phos Ligand: A chiral diphosphine ligand, (R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, which provides steric and electronic modulation through methoxy and diphenylphosphine groups .
Diamine Ligand: (1R,2R)-(+)-1,2-diphenylethylenediamine, contributing to the asymmetric coordination environment .
Applications
This complex is primarily utilized in asymmetric hydrogenation reactions, such as the synthesis of naproxen, achieving high enantiomeric excess (ee) due to its tailored chiral environment . It is commercially available through Strem Chemicals in collaboration with Johnson Matthey, with patents covering its synthesis and applications (US Patent 5,886,182) .
Properties
IUPAC Name |
dichlororuthenium;1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4P2.C14H16N2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h5-26H,1-4H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMYBLAYOREDRA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H50Cl2N4O4P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the ruthenium center.
Reduction: It can also be involved in reduction reactions, where it acts as a catalyst to reduce other compounds.
Substitution: The complex can undergo ligand substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products may include oxidized organic compounds, while in reduction reactions, the products may be reduced organic compounds. In substitution reactions, the products would be new ruthenium complexes with different ligands.
Scientific Research Applications
Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound is used in the study of enzyme mimetics and the development of biomimetic catalysts.
Medicine: Research is ongoing into its potential use in drug synthesis and the development of new pharmaceuticals.
Industry: It is employed in the production of fine chemicals and specialty materials, where precise control over molecular chirality is required.
Mechanism of Action
The mechanism of action of Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) involves the coordination of the ruthenium center with the chiral ligands, which creates a chiral environment around the metal center. This chiral environment facilitates enantioselective catalysis by preferentially interacting with one enantiomer of a substrate over the other. The molecular targets and pathways involved include the activation of substrates through coordination to the ruthenium center, followed by the transfer of electrons or atoms to achieve the desired chemical transformation.
Comparison with Similar Compounds
Table 1: Comparison of Enantiomers
Ru Complexes with BINAP-Based Ligands
Example : Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) (CAS: 212143-23-2, MW = 1006.94) replaces the P-Phos ligand with (R)-BINAP (binaphthyl-based) and (R)-DAIPEN (bulky diamine). This complex demonstrates distinct selectivity in hydrogenation due to BINAP’s rigid π-system and DAIPEN’s steric bulk .
Table 2: Ligand-Driven Performance Comparison
Modified P-Phos Ligands in Ru Catalysts
Tol-P-Phos Variant: Replacing diphenylphosphine with di(p-tolyl) groups in Tol-P-Phos (2,2',6,6'-tetramethoxy-4,4'-bis[di(p-tolyl)phosphino]-3,3'-bipyridine) enhances steric bulk, improving substrate scope in hydrogenation .
Table 3: Ligand Modifications and Catalytic Outcomes
| Ligand | Substituents | Effect on Catalysis | Reference |
|---|---|---|---|
| P-Phos | Diphenylphosphine | Optimal for prochiral ketones | |
| Tol-P-Phos | Di(p-tolyl)phosphine | Enhanced activity for hindered substrates |
Ru Complexes with Non-Phosphine Ligands
Example : Ru(PPh₃)₂(dcbipy)Cl₂ (dcbipy = 2,2'-bipyridyl-4,4'-dicarboxylate) employs carboxylate and triphenylphosphine ligands for TiO₂ photosensitization, diverging from hydrogenation applications. Its visible-light absorption and redox reversibility suit photoelectrochemical cells .
Key Difference : Ligand choice dictates application—phosphines for hydrogenation vs. carboxylates for photosensitization .
Palladium Complexes with P-Phos Ligands
While P-Phos is typically used with Ru, its Pd counterpart (PdCl₂/P-Phos) catalyzes Suzuki cross-coupling of pyridylboronic acids, achieving >90% yields. This highlights ligand versatility across metals .
Research Findings and Trends
- Steric vs. Electronic Effects : Methoxy groups in P-Phos improve enantioselectivity by stabilizing transition states via hydrogen bonding .
- Ligand Rigidity : BINAP’s binaphthyl backbone creates a more rigid chiral pocket than P-Phos’s bipyridine, affecting substrate binding .
- Industrial Relevance : Target compound’s high ee (>95%) and scalability underpin its use in pharmaceutical synthesis, as evidenced by patented processes .
Biological Activity
Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) is a complex coordination compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, structural characteristics, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a ruthenium(II) center coordinated with two chloride ligands and a chiral bipyridine ligand along with diphenylethylenediamine. Its molecular formula is with a molecular weight of approximately 932.82 g/mol .
Key Structural Features:
- Chirality : The presence of chiral ligands enhances its specificity in biological interactions.
- Functional Groups : Multiple methoxy groups and diphenylphosphino substituents contribute to its reactivity.
Synthesis
The synthesis of this compound typically involves the coordination of ruthenium with the aforementioned ligands under controlled conditions. The method emphasizes the importance of maintaining chirality to ensure the desired biological activity.
Biological Activity
Research has indicated that dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) exhibits several biological activities:
- Anticancer Activity : Studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
- Enzymatic Interactions : The compound has shown potential in modulating enzyme activities relevant to metabolic pathways .
- Catalytic Properties : Its role as a catalyst in asymmetric reactions is well-documented, which may relate to its biological efficacy in synthesizing bioactive compounds .
Anticancer Research
A study conducted on various cancer cell lines demonstrated that the ruthenium complex significantly inhibited cell proliferation. The underlying mechanism was attributed to the generation of reactive oxygen species (ROS), leading to increased apoptosis rates. The results indicated an IC50 value in the low micromolar range for several tested cell lines .
Enzyme Modulation
In vitro studies have shown that this compound can act as an inhibitor for certain enzymes involved in cancer metabolism. For instance, its interaction with lactate dehydrogenase (LDH) was explored, revealing a dose-dependent inhibition pattern that suggests potential for therapeutic applications .
Comparative Analysis
The following table summarizes key characteristics and biological activities of similar ruthenium complexes:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Dichloro[(S)-(-)-bipyridine]ruthenium(II) | Different chirality | Varies; less potent than (R) form |
| Tris(diphenylphosphino)ruthenium(II) | Lacks methoxy groups | Strong catalytic activity but limited biological data |
| Dichlorobis(diphenylphosphino)methane-ruthenium(II) | Different phosphine ligands | Limited studies; primarily used in catalysis |
Q & A
Q. What are the key synthetic challenges in preparing this Ru(II) complex, and how can they be addressed methodologically?
The synthesis requires rigorous control of stereochemistry due to the chiral phosphine ligand [(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine] and the (1R,2R)-diphenylethylenediamine co-ligand. Air sensitivity of the Ru(II) center necessitates inert atmosphere techniques (e.g., Schlenk lines or gloveboxes). Purification via recrystallization under nitrogen is critical to avoid oxidation, as indicated by the compound’s air-sensitive nature . Patent-derived protocols (e.g., US Patent 5,886,182) recommend ligand pre-coordination to stabilize the metal center before chloride ligation .
Q. Which spectroscopic and analytical methods are essential for characterizing this complex?
- NMR : P NMR confirms phosphine ligand coordination (δ ~20–30 ppm for Ru-bound PPh). H/C NMR resolves chiral ligand environments .
- Cyclic Voltammetry : Identifies Ru(II/III) redox couples (e.g., E ~0.6–1.2 V vs. Ag/AgCl), critical for catalytic applications .
- IR/Raman : Detects Ru-Cl stretching (~300–350 cm) and ligand-specific vibrations .
- ESI-MS : Validates molecular weight and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
Store at –20°C under argon or nitrogen to prevent decomposition. Use anhydrous solvents (e.g., THF, DCM) for dissolution. Avoid prolonged exposure to light, which may degrade the phosphine ligands .
Advanced Research Questions
Q. What factors govern enantioselectivity in asymmetric catalysis using this Ru(II) complex?
The stereochemical outcome depends on ligand bite angle, steric bulk, and electronic tuning. The tetramethoxy-bipyridine backbone enhances π-backbonding to stabilize transition states, while the diphenylethylenediamine co-ligand creates chiral pockets for substrate binding. Systematic variation of substituents on the bipyridine (e.g., methoxy vs. chloro groups) can modulate selectivity, as seen in analogous Cl-MeO-BIPHEP systems .
Q. How can computational modeling (e.g., DFT) guide the optimization of this catalyst for specific reactions?
Density Functional Theory (DFT) simulations predict transition-state geometries and electronic parameters (e.g., HOMO/LUMO energies). For example:
Q. What experimental strategies resolve contradictions in catalytic performance across studies?
Discrepancies in turnover numbers (TON) or enantiomeric excess (ee) often arise from:
- Impurity profiles : Trace oxygen or moisture degrades active species. Use ICP-MS to quantify Ru leaching.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may disfavor hydrophobic substrates.
- Substrate scope limitations : Conduct Hammett plots to correlate electronic effects with ee .
Q. How does the ligand framework influence photocatalytic activity in TiO2_22 sensitization?
The extended conjugation of the tetramethoxy-bipyridine ligand enhances light absorption (λ ~450–500 nm), while the Ru(II) center facilitates electron injection into TiO’s conduction band. Compare with Ru(PPh)(dcbipy)Cl, where carboxylate anchoring groups improve interfacial charge transfer .
Methodological Recommendations
- Reaction Design : Use factorial design (e.g., 2 matrices) to optimize temperature, solvent, and ligand ratios .
- Data Validation : Cross-reference electrochemical data (e.g., Tafel slopes) with spectroscopic results to confirm intermediate formation .
- Safety Protocols : Adhere to air-free techniques and waste disposal guidelines for chlorinated Ru complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
